3-[(4-Methylphenyl)methyl]azetidine
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Overview
Description
3-[(4-Methylphenyl)methyl]azetidine is a nitrogen-containing heterocyclic compound. It features a four-membered azetidine ring with a 4-methylphenylmethyl substituent. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is efficient for constructing the azetidine ring. Another approach involves the treatment of 3,4,6-tri-O-benzyl-D-galactal with HgSO4 in the presence of H2SO4, followed by chemoselective reduction .
Industrial Production Methods
Industrial production of azetidines, including 3-[(4-Methylphenyl)methyl]azetidine, often employs large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of metal catalysts and optimized reaction conditions are common to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring opens to form different products.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, under mild conditions.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include various substituted azetidines, amines, and alcohol derivatives .
Scientific Research Applications
3-[(4-Methylphenyl)methyl]azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)methyl]azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain facilitates the cleavage of N–C bonds, enabling the compound to act as a reactive intermediate in various biochemical pathways. This reactivity is harnessed in medicinal chemistry to design molecules that can modulate specific biological targets .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative known for its use in peptide synthesis.
3-Phenylazetidine: Similar structure but with a phenyl group instead of a 4-methylphenylmethyl group.
Aziridine: A three-membered nitrogen heterocycle with higher ring strain and different reactivity
Uniqueness
3-[(4-Methylphenyl)methyl]azetidine is unique due to its specific substituent, which imparts distinct chemical properties and reactivity. Its stability and ease of handling make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H15N |
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Molecular Weight |
161.24 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H15N/c1-9-2-4-10(5-3-9)6-11-7-12-8-11/h2-5,11-12H,6-8H2,1H3 |
InChI Key |
HQKKVDQATUYFNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CNC2 |
Origin of Product |
United States |
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